[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate
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Overview
Description
Synthesis of Complex Compounds : A study on the synthesis of 4,4,8,8,11,11-hexanitropentacyclo[5.4.0.02,6.03,10.05,9]undecane demonstrated a multi-step approach to creating complex molecules, which could be relevant for understanding the synthesis of the compound (Marchand et al., 1989).
Molecular Structure Analysis : Research on the synthesis and crystal structure characterization of complex molecules, such as (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, could provide methodologies for analyzing the molecular structure of the target compound (Wu et al., 2015).
Chemical Reactions and Properties : Studies on the reactions of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters under certain conditions reveal complex reaction pathways and product formations, which may offer insights into the chemical reactions and properties of the compound you're interested in (Napolitano et al., 2002).
Physical and Chemical Properties Analysis : The synthesis and properties of group 13 element compounds with complex ligands provide information on the physical and chemical properties of such compounds, potentially relevant for understanding the properties of the target compound (Jutzi et al., 1996).
Scientific Research Applications
Structural Analysis and Potential Uses : A study by Peipiņš et al. (2014) details the structural analysis of a similar compound, Betulin 3,28-di-O-tosylate, which is closely related to the specified compound. This research provides insights into the molecular structure and potential applications in pharmacology and material science (Peipiņš et al., 2014).
Cardiovascular Disease Research : Raja and Ramya (2018) conducted molecular docking studies using a compound similar to the specified one. They explored its potential in binding with cardiovascular disorder receptors, suggesting its possible application in cardiovascular disease treatment (Raja & Ramya, 2018).
Crystallography and Drug Design : Research by Froelich et al. (2009) involved a compound with a similar structure, exploring its crystallographic properties. Such studies aid in understanding the molecular conformations useful in drug design and material sciences (Froelich et al., 2009).
Chemical Composition Analysis : A study by Nurlybekova et al. (2019) on Ligularia narynensis root identified a compound structurally similar to the one . This research contributes to understanding the chemical composition of plants for medicinal applications (Nurlybekova et al., 2019).
Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) explored the synthesis and biological activities of compounds with a similar structure. Such studies are crucial for developing new pharmaceutical agents with antimicrobial and anticancer properties (El-Sawy et al., 2013).
Safety and Hazards
properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3/t36?,37-,38+,39-,40+,41-,43+,45+,46-,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGWWWBTBITFA-HQBPQUAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131843987 |
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